Cas no 1341744-41-9 (9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one)

9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 化学的及び物理的性質
名前と識別子
-
- 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
- NE52660
- Z1465463131
- 9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one
- 9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one
-
- インチ: 1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2
- InChIKey: XFXRRBJJOINGEL-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CN1C2CC(CC1CCC2)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 265
- トポロジー分子極性表面積: 48.6
- 疎水性パラメータ計算基準値(XlogP): 0
9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111981-10.0g |
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 10g |
$4729.0 | 2023-04-29 | |
TRC | B587410-50mg |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 50mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-111981-0.1g |
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 0.1g |
$383.0 | 2023-10-27 | |
Enamine | EN300-111981-2.5g |
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 2.5g |
$2155.0 | 2023-10-27 | |
1PlusChem | 1P01A1JV-100mg |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 100mg |
$530.00 | 2025-03-04 | |
1PlusChem | 1P01A1JV-10g |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 10g |
$5907.00 | 2023-12-22 | |
A2B Chem LLC | AV47387-100mg |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 100mg |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AV47387-1g |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 1g |
$1193.00 | 2024-04-20 | |
Aaron | AR01A1S7-5g |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 5g |
$4410.00 | 2023-12-16 | |
A2B Chem LLC | AV47387-50mg |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
1341744-41-9 | 95% | 50mg |
$305.00 | 2024-04-20 |
9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-oneに関する追加情報
Recent Advances in the Study of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one (CAS: 1341744-41-9)
The compound 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one (CAS: 1341744-41-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This bicyclic scaffold, characterized by a fused azabicyclic core and a thiophene moiety, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on its synthesis, mechanism of action, and biological evaluation, shedding light on its promising role in drug discovery.
One of the key advancements in the study of this compound is its synthesis via a novel catalytic asymmetric route, which has improved both yield and enantiomeric purity. Researchers have employed palladium-catalyzed cross-coupling reactions to introduce the thiophene moiety, followed by a stereoselective reduction to achieve the desired configuration. This methodological breakthrough has facilitated the production of gram-scale quantities, enabling more extensive biological testing. The compound's ability to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes, has been a focal point of recent investigations, with in vitro assays demonstrating nanomolar affinity.
In addition to its CNS activity, 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has shown potential as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry revealed its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibition of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings position it as a candidate for further development in the face of rising antibiotic resistance.
Pharmacokinetic studies have also progressed, with recent data indicating favorable blood-brain barrier penetration and metabolic stability in rodent models. However, challenges remain in optimizing its selectivity profile to minimize off-target effects. Computational modeling and structure-activity relationship (SAR) studies are ongoing to address these limitations, with particular emphasis on modifying the thiophene substituents to enhance specificity. Industry collaborations have been initiated to advance this compound into preclinical development, underscoring its translational potential.
In conclusion, the growing body of research on 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one highlights its versatility as a pharmacophore. Its dual applications in neuropharmacology and infectious disease therapeutics make it a compelling subject for future studies. As synthetic methodologies mature and biological understanding deepens, this compound may emerge as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
1341744-41-9 (9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one) 関連製品
- 1248179-25-0(2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid)
- 2703770-12-9(3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)
- 1785449-20-8(Thiazole, 2-bromo-5-(difluoromethyl)-)
- 1227494-08-7(2-Chloro-6-phenylpyridine-3-acetonitrile)
- 1198112-14-9(methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate)
- 1414976-15-0((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)
- 129415-92-5(3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile)
- 2138343-12-9(Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-)
- 81732-54-9(3-Benzyloxy-5-hydroxyacetophenon)
- 106985-83-5(2-methyl-3-sulfanylbutan-2-ol)




